molecular formula C24H40I2O2 B583071 1,4-Diiodo-2,5-bis(nonyloxy)benzene CAS No. 149762-44-7

1,4-Diiodo-2,5-bis(nonyloxy)benzene

Cat. No.: B583071
CAS No.: 149762-44-7
M. Wt: 614.391
InChI Key: JLLRIEAAKDEDGD-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-bis(nonyloxy)benzene is an organic compound with the molecular formula C24H40I2O2 It is characterized by the presence of two iodine atoms and two nonyloxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,5-bis(nonyloxy)benzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dihydroxy-1,4-bis(nonyloxy)benzene. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions include maintaining a controlled temperature and pH to ensure selective iodination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2,5-bis(nonyloxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 1,4-diazido-2,5-bis(nonyloxy)benzene or 1,4-dithiocyanato-2,5-bis(nonyloxy)benzene.

    Oxidation Reactions: Products include 1,4-diiodo-2,5-bis(nonyloxy)benzaldehyde.

    Reduction Reactions: Products include 1,4-dihydro-2,5-bis(nonyloxy)benzene.

Scientific Research Applications

1,4-Diiodo-2,5-bis(nonyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of iodine-containing pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-diiodo-2,5-bis(nonyloxy)benzene involves its interaction with molecular targets through its iodine atoms and nonyloxy groups. The iodine atoms can participate in halogen bonding, while the nonyloxy groups can interact with hydrophobic regions of target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(nonyloxy)benzene: Similar structure but with bromine atoms instead of iodine.

    1,4-Dichloro-2,5-bis(nonyloxy)benzene: Similar structure but with chlorine atoms instead of iodine.

    1,4-Difluoro-2,5-bis(nonyloxy)benzene: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

1,4-Diiodo-2,5-bis(nonyloxy)benzene is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it suitable for specific applications where halogen bonding and hydrophobic interactions are critical.

Properties

IUPAC Name

1,4-diiodo-2,5-di(nonoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40I2O2/c1-3-5-7-9-11-13-15-17-27-23-19-22(26)24(20-21(23)25)28-18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLRIEAAKDEDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697887
Record name 1,4-Diiodo-2,5-bis(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149762-44-7
Record name 1,4-Diiodo-2,5-bis(nonyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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